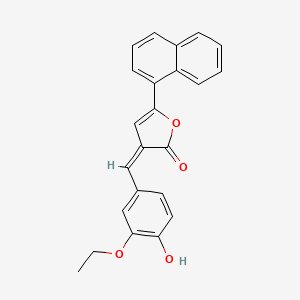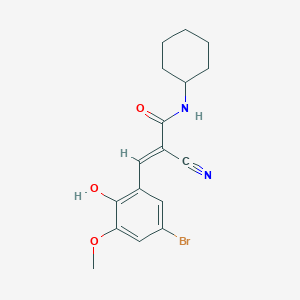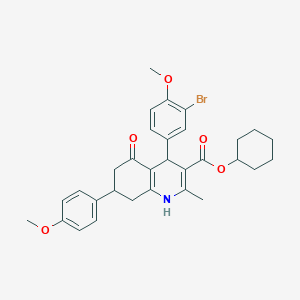
3-(3-ethoxy-4-hydroxybenzylidene)-5-(1-naphthyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-ethoxy-4-hydroxybenzylidene)-5-(1-naphthyl)-2(3H)-furanone, commonly known as EHNB, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. EHNB belongs to the family of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
EHNB exerts its biological effects through multiple mechanisms. EHNB has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. EHNB also activates the Nrf2 pathway, which regulates the expression of antioxidant enzymes. Additionally, EHNB induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
EHNB has been shown to have several biochemical and physiological effects. EHNB has been shown to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, diabetes, and neurodegenerative diseases. EHNB has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
EHNB has several advantages for lab experiments. EHNB is easy to synthesize and purify, and it has a high yield. EHNB is also stable under normal lab conditions and can be stored for long periods. However, EHNB has some limitations for lab experiments. EHNB is insoluble in water, which makes it difficult to administer in vivo. EHNB also has low bioavailability, which limits its therapeutic potential.
Orientations Futures
EHNB has several potential future directions in scientific research. EHNB can be further studied for its potential therapeutic properties in various diseases such as cancer, diabetes, and neurodegenerative diseases. EHNB can also be modified to improve its solubility and bioavailability. Additionally, EHNB can be used as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
EHNB is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. EHNB has anti-inflammatory, antioxidant, and anticancer properties and exerts its biological effects through multiple mechanisms. EHNB has several advantages for lab experiments, but it also has some limitations. EHNB has several potential future directions in scientific research, and it can be further studied for its potential therapeutic properties in various diseases.
Méthodes De Synthèse
EHNB can be synthesized through the Claisen-Schmidt condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1-naphthaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained in high yield after purification using column chromatography.
Applications De Recherche Scientifique
EHNB has been extensively studied for its potential therapeutic properties in various diseases. Studies have shown that EHNB has anti-inflammatory, antioxidant, and anticancer properties. EHNB has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β and reduce oxidative stress by increasing the levels of antioxidant enzymes. EHNB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-1-ylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-26-22-13-15(10-11-20(22)24)12-17-14-21(27-23(17)25)19-9-5-7-16-6-3-4-8-18(16)19/h3-14,24H,2H2,1H3/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUTIMGWSYXBJ-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)
![5-bromo-2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5162171.png)
![N-[2-methyl-4-(pentanoylamino)phenyl]benzamide](/img/structure/B5162176.png)
![ethyl 1-[4-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5162180.png)
![{1-[(5-methyl-2-thienyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5162187.png)
![3-({4-[(4-bromophenoxy)acetyl]-1-piperazinyl}methyl)-1H-indole oxalate](/img/structure/B5162189.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5162212.png)
![3-[4-(2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5162219.png)
![2-[(2-fluorophenoxy)methyl]-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5162222.png)
![4-(difluoromethoxy)-N-[(5-methyl-3-isoxazolyl)methyl]benzamide](/img/structure/B5162233.png)
![diethyl {3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B5162240.png)
![1-[(1-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162241.png)
